N-Decyl-N,N-dimethyl-2-oxooxolan-3-aminium bromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-N,N-dimethyl-2-oxooxolan-3-aminium bromide typically involves the reaction of decylamine with dimethyl sulfate, followed by quaternization with bromine . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: Phase-transfer catalysts like tetrabutylammonium bromide
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Continuous flow reactors: To maintain consistent reaction conditions
Purification steps: Such as recrystallization or distillation to achieve high purity levels
Chemical Reactions Analysis
Types of Reactions
N-Decyl-N,N-dimethyl-2-oxooxolan-3-aminium bromide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides
Reduction: Reduction reactions are less common due to the stability of the quaternary ammonium group
Substitution: Commonly undergoes nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions
Substitution: Alkyl halides or other nucleophiles in the presence of a base
Major Products
Oxidation: N-Decyl-N,N-dimethyl-2-oxooxolan-3-aminium N-oxide
Substitution: Various substituted quaternary ammonium compounds
Scientific Research Applications
N-Decyl-N,N-dimethyl-2-oxooxolan-3-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis
Biology: Employed in cell culture studies as a disinfectant
Medicine: Utilized in the formulation of antiseptic solutions for surgical instruments
Industry: Applied in the production of disinfectant cleaners for hospitals and hotels
Mechanism of Action
The compound exerts its effects by disrupting the lipid bilayers of microbial cell membranes, leading to cell lysis and death . The quaternary ammonium group interacts with the phospholipids in the cell membrane, causing structural disintegration. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: Similar structure but with a chloride ion instead of bromide
Dimethyldioctadecylammonium chloride: Longer alkyl chains (C18) compared to N-Decyl-N,N-dimethyl-2-oxooxolan-3-aminium bromide
Uniqueness
This compound is unique due to its specific alkyl chain length (C10) and the presence of a bromide ion, which can influence its solubility and reactivity compared to its chloride counterpart .
Properties
CAS No. |
61063-33-0 |
---|---|
Molecular Formula |
C16H32BrNO2 |
Molecular Weight |
350.33 g/mol |
IUPAC Name |
decyl-dimethyl-(2-oxooxolan-3-yl)azanium;bromide |
InChI |
InChI=1S/C16H32NO2.BrH/c1-4-5-6-7-8-9-10-11-13-17(2,3)15-12-14-19-16(15)18;/h15H,4-14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
VXIGLVADOOFWBG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)C1CCOC1=O.[Br-] |
Origin of Product |
United States |
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